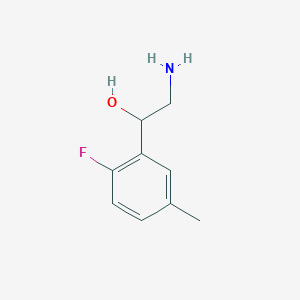
(2S)-1-(2-chlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-chlorophenyl)propan-2-ol: is a chiral compound with the molecular formula C9H11ClO. It is an important intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of (2S)-1-(2-chlorophenyl)propan-2-one: This method involves the reduction of (2S)-1-(2-chlorophenyl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol at low temperatures to ensure high selectivity for the desired enantiomer.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of (2S)-1-(2-chlorophenyl)propan-2-one using a chiral catalyst. This method provides high enantioselectivity and is suitable for large-scale production.
Industrial Production Methods: Industrial production of (2S)-1-(2-chlorophenyl)propan-2-ol often involves the use of chiral catalysts and optimized reaction conditions to achieve high yield and enantioselectivity. The process may include steps such as purification by distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-1-(2-chlorophenyl)propan-2-ol can undergo oxidation to form (2S)-1-(2-chlorophenyl)propan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form (2S)-1-(2-chlorophenyl)propan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: (2S)-1-(2-chlorophenyl)propan-2-one.
Reduction: (2S)-1-(2-chlorophenyl)propan-2-amine.
Substitution: (2S)-1-(2-chlorophenyl)propan-2-chloride.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: (2S)-1-(2-chlorophenyl)propan-2-ol is used as an intermediate in the synthesis of various pharmaceuticals, including antidepressants and antihistamines.
Chiral Building Block: It serves as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: It is explored for its potential therapeutic effects and is used in the development of new drugs targeting specific biological pathways.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of (2S)-1-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to altered neurotransmitter levels and subsequent physiological effects.
Comparison with Similar Compounds
(2S)-1-(2-fluorophenyl)propan-2-ol: Similar structure with a fluorine atom instead of chlorine.
(2S)-1-(2-bromophenyl)propan-2-ol: Similar structure with a bromine atom instead of chlorine.
(2S)-1-(2-methylphenyl)propan-2-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom in (2S)-1-(2-chlorophenyl)propan-2-ol imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Chiral Center: The (2S) configuration provides specific enantioselectivity, making it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
(2S)-1-(2-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1 |
InChI Key |
FPTQXZXPSPFFSP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1Cl)O |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)





aminedihydrochloride](/img/structure/B13597217.png)





![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)
